molecular formula C17H20N2O2 B5416833 N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea

N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea

Cat. No. B5416833
M. Wt: 284.35 g/mol
InChI Key: VTNLBNAWZLMLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea, also known as Etoposide, is a chemical compound that is widely used in scientific research for its potential anti-cancer properties. Etoposide is a derivative of podophyllotoxin, a natural product that is found in certain plant species. Etoposide is a potent inhibitor of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.

Mechanism of Action

N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea works by inhibiting topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair. Topoisomerase II is responsible for introducing transient breaks in the DNA double helix to facilitate DNA replication and repair. This compound binds to the topoisomerase II-DNA complex and prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing senescence. In addition, etoposide has been shown to modulate the immune system by enhancing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea has several advantages for lab experiments. It is a potent inhibitor of topoisomerase II and has been extensively studied for its anti-cancer properties. This compound is also commercially available and can be easily obtained for research purposes. However, etoposide has several limitations as well. It has been shown to induce DNA damage and cell death in normal cells as well, which can limit its use in certain experiments. In addition, etoposide has been shown to have a narrow therapeutic window, which can limit its use in clinical settings.

Future Directions

There are several future directions for the study of etoposide. One potential direction is the development of novel etoposide analogs with enhanced efficacy and reduced toxicity. Another potential direction is the study of the mechanisms of resistance to etoposide in cancer cells, which can lead to the development of novel therapeutic strategies. Finally, the use of etoposide in combination with other chemotherapeutic agents for the treatment of cancer is an area of active research.

Synthesis Methods

N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea can be synthesized through a multi-step process starting from podophyllotoxin. The first step involves the conversion of podophyllotoxin to etoposide-4'-O-demethyl-epipodophyllotoxin, which is then converted to etoposide through a series of chemical reactions. The final product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea has been extensively studied for its potential anti-cancer properties. It is used in the treatment of various types of cancer, including lung cancer, testicular cancer, and lymphoma. This compound has been shown to induce cell death in cancer cells by inhibiting topoisomerase II, which leads to DNA damage and cell cycle arrest. This compound has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

properties

IUPAC Name

1-[1-(4-ethoxyphenyl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-21-16-11-9-14(10-12-16)13(2)18-17(20)19-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNLBNAWZLMLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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